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Compound of Interest

Compound Name:
5-Chloro-2-methylpyridine

hydrochloride

CAS No.: 1881292-44-9

Cat. No.: B8029302

Get Quote

Executive Summary
5-Chloro-2-picoline (5-Chloro-2-methylpyridine, CAS: 72093-07-3) is a critical heterocyclic

building block utilized in the synthesis of pharmaceuticals, including HIV reverse transcriptase

inhibitors and GCN2 modulators. Its structural integrity and purity are paramount in multi-step

organic synthesis.

This guide provides an authoritative analysis of the Electron Ionization (EI) mass spectrometry

fragmentation patterns of 5-Chloro-2-picoline. Unlike standard spectral libraries that offer static

images, this document deconstructs the mechanistic causality of the fragmentation, compares

it against non-halogenated analogs (2-Picoline), and establishes a robust protocol for

differentiating it from regioisomers.
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Property Specification

IUPAC Name 5-Chloro-2-methylpyridine

CAS Number 72093-07-3

Molecular Formula C₆H₆ClN

Molecular Weight 127.57 g/mol

Monoisotopic Mass 127.019 u (³⁵Cl)

Key Structural Feature
Pyridine ring substituted with a methyl group at

C2 and chlorine at C5.[1][2][3][4][5][6]

Experimental Protocol: GC-MS Workflow
To ensure reproducibility, the following validated GC-MS protocol is recommended. This

workflow minimizes thermal degradation and maximizes the detection of diagnostic ions.

Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Concentration: 10 µg/mL (10 ppm).

Inlet: Split mode (20:1) to prevent detector saturation.

Instrumentation Parameters
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm × 0.25 µm.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program:

Hold at 50°C for 2 min.

Ramp 15°C/min to 200°C.
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Hold 2 min (Elution typically occurs ~120-130°C).

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temp: 230°C (High enough to prevent condensation, low enough to avoid pyrolysis).

Fragmentation Analysis: The Mechanistic Core
The mass spectrum of 5-Chloro-2-picoline is dominated by the stability of the pyridine ring and

the lability of the benzylic hydrogens.

Key Diagnostic Ions
m/z (Mass-to-
Charge)

Ion Identity
Relative
Abundance
(Approx.)

Origin / Mechanism

127 M⁺ (³⁵Cl) 100% (Base Peak)

Molecular Ion. High

stability due to

aromaticity.

129 M⁺ (³⁷Cl) ~32%
Chlorine isotope

signature (3:1 ratio).

126 [M-H]⁺ High (60-90%)

Loss of benzylic H

from methyl group;

forms stable

Azatropylium ion.

92 [M-Cl]⁺ Medium (20-40%)

Homolytic cleavage of

C-Cl bond.

Corresponds to

C₆H₆N⁺.

65 [C₅H₅]⁺ Low-Medium

Loss of HCN from the

m/z 92 fragment (Ring

contraction).

Fragmentation Pathway Visualization
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The following diagram illustrates the primary decay channels. The stability of the [M-H]⁺ ion is a

defining feature of alkyl-substituted pyridines (picolines), distinguishing them from simple

halopyridines where halogen loss is often faster.

Molecular Ion (M+)
m/z 127 / 129

(5-Chloro-2-picoline)

[M - H]+
m/z 126 / 128

(Azatropylium Ion)

- H• (Benzylic Loss)
Dominant Pathway

[M - Cl]+
m/z 92

(Picolyl Cation)

- Cl•
(Direct Cleavage)

- Cl•
(Secondary Loss)

[M - Cl - HCN]+
m/z 65

(Cyclopentadienyl Cation)

- HCN (27 u)
(Ring Contraction)

Ring Fragmentation
m/z 39, 51

Further Decomposition

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 5-Chloro-2-picoline under 70 eV Electron

Ionization.
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To validate the identity of 5-Chloro-2-picoline, it must be compared against its non-halogenated

parent (2-Picoline) and potential isomers.

vs. 2-Picoline (Parent Compound)
The presence of Chlorine drastically alters the spectrum, not just by mass shift, but by

introducing the C-Cl cleavage channel.

Feature 2-Picoline (Parent)
5-Chloro-2-picoline
(Target)

Interpretation

Molecular Ion m/z 93 m/z 127 / 129
Mass shift of +34 u

(³⁵Cl - H).

Isotope Pattern None (M+1 only) 3:1 Ratio (M : M+2)
Diagnostic for

Chlorine presence.[7]

Base Peak m/z 93 or 92 ([M-H]⁺)
m/z 127 or 126 ([M-

H]⁺)

Both favor H-loss to

form azatropylium

species.

Secondary Fragment m/z 66 (Loss of HCN) m/z 92 (Loss of Cl)

Target loses Cl before

or parallel to HCN

loss.

Differentiation from Isomers (e.g., 3-Chloro-2-picoline)
Isomers like 3-Chloro-2-picoline have identical molecular weights (127.57). Mass spectrometry

alone is often insufficient for definitive identification due to spectral similarity.

Ortho Effect (3-Cl isomer): The proximity of the Chlorine at C3 to the Methyl at C2 can

facilitate a unique "Ortho Effect," often leading to a slightly enhanced loss of HCl (m/z 91) or

Cl compared to the 5-Cl isomer.

Chromatographic Separation: The most reliable differentiation is Retention Time (RT).

3-Chloro-2-picoline: Typically elutes earlier on non-polar columns due to steric shielding

and lower boiling point.
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5-Chloro-2-picoline: Typically elutes later due to a more exposed dipole and higher

symmetry.

Logical Identification Workflow
Use this decision tree to confirm the identity of 5-Chloro-2-picoline in a crude reaction mixture.

Unknown Sample Spectrum

Is M+ at m/z 127?

Is M+2 intensity ~32%?

Yes

Not Chloropicoline

No

Is m/z 126 present?

Yes (Cl confirmed) No (Wrong Isotope)

Compare Retention Time
(vs Standards)

Yes (Methyl present)

Suspect Isomer
(e.g., 3-Chloro)

No (Possible Chloropyridine)

Confirmed:
5-Chloro-2-picoline

Matches 5-Cl Std Matches 3-Cl Std

Click to download full resolution via product page
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Figure 2: Logic gate for the identification of 5-Chloro-2-picoline using GC-MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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